5-Hydroxy-2-nitrobenzonitrile
Overview
Description
5-Hydroxy-2-nitrobenzonitrile: is an organic compound with the molecular formula C7H4N2O3 . It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the 5-position and a nitro group at the 2-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitrobenzonitrile typically involves nitration and subsequent cyanation of hydroxybenzenes. One common method includes the nitration of 5-hydroxybenzonitrile using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acid chlorides, bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 5-Amino-2-nitrobenzonitrile.
Substitution: 5-Alkoxy-2-nitrobenzonitrile, 5-Acyl-2-nitrobenzonitrile.
Oxidation: 5-Nitro-2-cyanobenzaldehyde.
Scientific Research Applications
Chemistry: 5-Hydroxy-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
DNA/RNA: It can intercalate with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
- 2-Hydroxy-5-nitrobenzonitrile
- 4-Hydroxy-2-nitrobenzonitrile
- 5-Hydroxy-3-nitrobenzonitrile
Comparison: 5-Hydroxy-2-nitrobenzonitrile is unique due to the specific positioning of the hydroxyl and nitro groups, which influence its reactivity and applications. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a distinct compound in its class .
Properties
IUPAC Name |
5-hydroxy-2-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDZYHBBWXCWGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448646 | |
Record name | 5-Hydroxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13589-74-7 | |
Record name | 5-Hydroxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.